molecular formula C10H10N2O B3060885 N-[(4-cyanophenyl)methyl]acetamide CAS No. 98088-12-1

N-[(4-cyanophenyl)methyl]acetamide

Cat. No.: B3060885
CAS No.: 98088-12-1
M. Wt: 174.2 g/mol
InChI Key: DVFXNRWWLXTVJX-UHFFFAOYSA-N
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Description

N-[(4-Cyanophenyl)methyl]acetamide (CAS: Not explicitly provided in evidence; structurally related to compounds in and ) is an acetamide derivative featuring a benzyl group substituted with a cyano group at the para position. Its molecular formula is C₁₀H₁₀N₂O, with a molecular weight of 174.20 g/mol. The compound’s structure includes an acetamide moiety (-NHCOCH₃) linked to a methylene bridge (-CH₂-) attached to a 4-cyanophenyl ring.

Properties

IUPAC Name

N-[(4-cyanophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-8(13)12-7-10-4-2-9(6-11)3-5-10/h2-5H,7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVFXNRWWLXTVJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30558807
Record name N-[(4-Cyanophenyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30558807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98088-12-1
Record name N-[(4-Cyanophenyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30558807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-cyanophenyl)methyl]acetamide can be achieved through several methods. One common approach involves the reaction of 4-cyanobenzylamine with acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out at room temperature, and the product is purified through recrystallization.

Another method involves the direct treatment of 4-cyanobenzylamine with methyl cyanoacetate without the use of a solvent. This reaction is performed at room temperature and yields the target compound without the need for further purification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste. The use of catalysts and automated systems can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-cyanophenyl)methyl]acetamide undergoes various chemical reactions, including:

    Condensation Reactions: The active hydrogen on the cyano group can participate in condensation reactions with aldehydes and ketones to form novel heterocyclic compounds.

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Condensation Reactions: Reagents such as aldehydes, ketones, and bidentate ligands are commonly used. The reactions are typically carried out under mild conditions with the use of catalysts.

    Substitution Reactions: Nucleophiles such as amines, thiols, and alcohols are used in these reactions. The conditions vary depending on the nucleophile and the desired product.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used to convert the cyano group to an amine.

Major Products Formed

The major products formed from these reactions include various heterocyclic compounds, substituted acetamides, and primary amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(4-cyanophenyl)methyl]acetamide involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with active sites on enzymes or receptors, leading to inhibition or modulation of their activity. The compound can also undergo metabolic transformations to produce active metabolites that exert biological effects. The exact pathways and targets vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-[(4-cyanophenyl)methyl]acetamide with structurally related acetamide derivatives, highlighting key differences in substituents, physicochemical properties, and biological activities:

Compound Name Substituents/Linkage Molecular Formula Melting Point (°C) logP Key Properties/Applications References
This compound -CH₂-C₆H₄-CN (benzyl with cyano) C₁₀H₁₀N₂O ~205 (estimated) 1.37 Moderate lipophilicity; potential intermediate for pharmaceuticals or agrochemicals.
N-(4-Cyanophenyl)acetamide Direct phenyl attachment (-C₆H₄-CN) C₉H₈N₂O 205 1.37 Used in organic synthesis; precursor for heterocycles.
Paracetamol (N-(4-Hydroxyphenyl)acetamide) -C₆H₄-OH C₈H₉NO₂ 169 0.49 Analgesic/antipyretic; high aqueous solubility due to -OH group.
N-(4-Aminophenyl)acetamide -C₆H₄-NH₂ C₈H₁₀N₂O 163–165 0.89 Intermediate for dyes (e.g., oxidation base C.I. 76005); limited bioactivity.
2-Chloro-N-(4-cyanophenyl)acetamide -Cl on acetamide + -C₆H₄-CN C₉H₇ClN₂O Not reported 2.12 Reference standard for drug impurities; enhanced electrophilicity due to Cl.
N-(4-Hydroxyphenethyl)acetamide -CH₂CH₂-C₆H₄-OH C₁₀H₁₃NO₂ Not reported 1.02 Cytotoxic activity (moderate in brine shrimp assay); natural product from endophytic fungi.
N-(2-Phenylethyl)acetamide -CH₂CH₂-C₆H₅ C₁₀H₁₃NO 102–104 1.45 Simple phenethyl analog; isolated from Myxococcus spp.; no significant bioactivity reported.
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide -NO₂, -Cl, -SO₂CH₃ on phenyl C₉H₉ClN₂O₅S Not reported 1.98 Sulfur-containing heterocycle precursor; structural studies show intermolecular H-bonding.

Key Structural and Functional Insights:

Electronic Effects: The cyano group in this compound withdraws electron density, increasing the compound’s electrophilicity compared to analogs like paracetamol (electron-donating -OH) . Chloro and nitro substituents (e.g., in –17) further enhance reactivity, making these compounds suitable for cross-coupling reactions or as intermediates in drug synthesis.

Biological Activity: Paracetamol is a widely used analgesic due to its -OH group, which facilitates hydrogen bonding with COX enzymes . N-(4-Hydroxyphenethyl)acetamide exhibits moderate cytotoxicity (38–43% mortality in brine shrimp assays), likely due to its phenolic moiety . The cyano group in this compound may confer metabolic stability, as seen in related cyanophenyl drugs (e.g., cimetidine derivatives) .

Synthetic Utility: Acetamides with azido () or sulfonyl () groups serve as precursors for click chemistry or sulfonamide drugs. The target compound could be synthesized via acetylation of 4-cyanobenzylamine, analogous to methods for N-(4-cyanophenyl)acetamide .

Biological Activity

N-[(4-cyanophenyl)methyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound features a cyanophenyl group attached to an acetamide moiety. Its structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The cyano group can form hydrogen bonds with active sites on enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also undergo metabolic transformations to yield active metabolites that exert biological effects.

Biological Activities

  • Enzyme Inhibition : Research indicates that this compound may act as an enzyme inhibitor, potentially affecting metabolic pathways involved in disease processes.
  • Anticancer Activity : Preliminary studies suggest that the compound exhibits anticancer properties by modulating signaling pathways associated with cell proliferation and apoptosis .
  • Anti-inflammatory Effects : There is evidence supporting its role in reducing inflammation, which could be beneficial in treating inflammatory diseases.

Research Findings

Numerous studies have investigated the biological activity of this compound. Below are summarized findings from selected research:

StudyFindings
Investigated as a biochemical probe; potential anti-inflammatory and anticancer activities noted.
Demonstrated efficacy in targeting cancer pathways; highlighted as a promising candidate for drug development.
Explored for its role in synthesizing biologically active molecules, including enzyme inhibitors.

Case Study 1: Anticancer Activity

In a study assessing the anticancer properties of this compound, researchers observed significant inhibition of tumor cell growth in vitro. The compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways, suggesting its potential as a therapeutic agent against various cancers .

Case Study 2: Enzyme Inhibition

Another study focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways related to cancer progression. The results indicated that this compound could effectively reduce enzyme activity, leading to decreased levels of metabolites associated with tumor growth.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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